N1-phenylcyclobutane-1,3-diamine hydrochloride
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Overview
Description
N1-phenylcyclobutane-1,3-diamine hydrochloride is a chemical compound with the molecular formula C10H15ClN2 and a molecular weight of 198.69 g/mol . This compound is a derivative of cyclobutane, featuring a phenyl group and two amine groups attached to the cyclobutane ring. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-phenylcyclobutane-1,3-diamine hydrochloride typically involves the reaction of cyclobutanone with aniline in the presence of a reducing agent. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired diamine compound. The hydrochloride salt is then formed by treating the diamine with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product. The compound is typically purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
N1-phenylcyclobutane-1,3-diamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can further modify the amine groups to form secondary or tertiary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
The major products formed from these reactions include imines, nitriles, secondary and tertiary amines, and various substituted phenyl derivatives .
Scientific Research Applications
N1-phenylcyclobutane-1,3-diamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N1-phenylcyclobutane-1,3-diamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The exact pathways and molecular targets involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Cyclobutane-1,2-diamine: A similar compound with two amine groups attached to adjacent carbon atoms in the cyclobutane ring.
N1-phenylcyclobutane-1,2-diamine: A derivative with a phenyl group and two amine groups attached to adjacent carbon atoms in the cyclobutane ring.
Uniqueness
N1-phenylcyclobutane-1,3-diamine hydrochloride is unique due to the positioning of the amine groups on the 1 and 3 positions of the cyclobutane ring, which imparts distinct chemical properties and reactivity compared to its 1,2-diamine counterparts .
Biological Activity
N1-phenylcyclobutane-1,3-diamine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings regarding its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
This compound is characterized by its unique cyclobutane structure, which may influence its interaction with biological targets. The molecular formula is C10H14ClN3, with a molecular weight of approximately 215.69 g/mol. This compound's structural features suggest potential interactions with various biological pathways.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays have demonstrated its ability to inhibit the proliferation of several cancer cell lines, including those derived from breast and lung cancers. The compound's mechanism appears to involve the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
Table 1: In Vitro Anticancer Activity of this compound
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MDA-MB-231 | 0.8 | CDK inhibition |
A549 (Lung) | 0.5 | Apoptosis induction |
HeLa (Cervical) | 0.6 | Cell cycle arrest |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's potency against these cancer types.
The primary mechanism through which this compound exerts its biological effects involves the inhibition of CDK9, a kinase that plays a pivotal role in transcriptional regulation and cell proliferation. The inhibition of CDK9 leads to apoptosis in cancer cells, as evidenced by increased caspase activity and altered cell cycle progression.
Case Study: Inhibition of CDK9
A study highlighted the compound's selectivity for CDK9 over other kinases, showcasing an IC50 value of 183 nM against CDK9/cyclin T1 complexes. This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy in cancer treatment .
Toxicological Profile
While the anticancer properties are promising, it is essential to consider the compound's safety profile. Preliminary toxicological assessments indicate that this compound exhibits moderate toxicity in vitro, particularly at higher concentrations.
Table 2: Toxicological Data Summary
Endpoint | Result |
---|---|
Acute toxicity | H302: Harmful if swallowed |
Skin irritation | H315: Causes skin irritation |
These findings necessitate further investigation into the compound's safety in vivo and its potential side effects during clinical application.
Pharmacokinetics
Understanding the pharmacokinetic properties of this compound is vital for determining its suitability as a therapeutic agent. Studies have shown favorable absorption characteristics with a high permeability across Caco-2 cell monolayers, indicating good intestinal absorption potential.
Table 3: Pharmacokinetic Properties
Parameter | Value |
---|---|
Molecular weight (g/mol) | 215.69 |
LogD (pH = 7.4) | 0.9 |
Plasma protein binding (%) | ~72% |
Half-life (min) | >360 |
These properties suggest that the compound may have an adequate bioavailability profile for oral administration.
Properties
IUPAC Name |
1-N-phenylcyclobutane-1,3-diamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2.ClH/c11-8-6-10(7-8)12-9-4-2-1-3-5-9;/h1-5,8,10,12H,6-7,11H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWUZXIFDBZVEQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1NC2=CC=CC=C2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2094150-84-0 |
Source
|
Record name | N1-phenylcyclobutane-1,3-diamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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